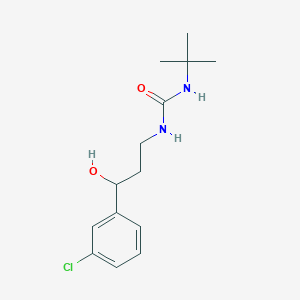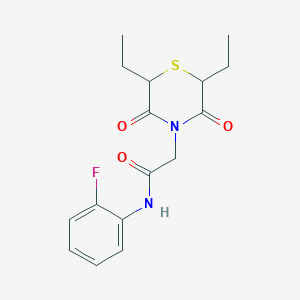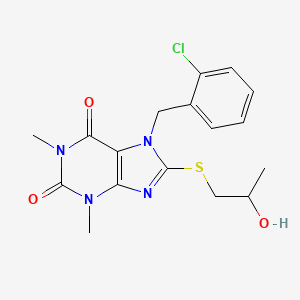
1-(Tert-butyl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butyl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea, also known as terbuthylazine, is a herbicide that is widely used in agriculture to control weeds. It belongs to the triazine family of herbicides, which are known for their broad-spectrum activity and effectiveness against a variety of weeds. Terbuthylazine is a white crystalline solid that is soluble in water and has a molecular weight of 313.81 g/mol. In
Wirkmechanismus
Terbuthylazine works by inhibiting the photosynthesis process in plants, which leads to their death. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for producing oxygen during photosynthesis. This results in the production of reactive oxygen species, which damage the plant's chloroplasts and eventually cause cell death.
Biochemical and Physiological Effects:
Terbuthylazine has been shown to have low toxicity to mammals, birds, and aquatic organisms. However, it can have negative effects on soil microorganisms, which are important for maintaining soil fertility and nutrient cycling. Terbuthylazine can also leach into groundwater and contaminate drinking water sources, which can have negative health effects on humans.
Vorteile Und Einschränkungen Für Laborexperimente
Terbuthylazine is widely used in laboratory experiments to study its effects on plant growth and weed control. Its broad-spectrum activity and effectiveness against a variety of weeds make it a popular choice for researchers. However, its potential to leach into groundwater and its negative effects on soil microorganisms can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(Tert-butyl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)ureane. One area of research could focus on developing new formulations of 1-(Tert-butyl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)ureane that are less toxic to soil microorganisms and have less potential to leach into groundwater. Another area of research could focus on studying the long-term effects of 1-(Tert-butyl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)ureane on soil health and nutrient cycling. Finally, research could be conducted to investigate the potential use of 1-(Tert-butyl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)ureane as a tool for sustainable agriculture, by exploring its effects on crop yields and soil health.
Synthesemethoden
Terbuthylazine can be synthesized by reacting 3-chloroaniline with tert-butyl isocyanate in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 3-chloro-1,2-propanediol to form 1-(Tert-butyl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)ureane. The overall reaction is shown below:
Wissenschaftliche Forschungsanwendungen
Terbuthylazine has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in many scientific research studies to investigate its impact on soil microorganisms, plant growth, and weed control. Terbuthylazine has also been studied for its potential to leach into groundwater and its effects on aquatic organisms.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[3-(3-chlorophenyl)-3-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-14(2,3)17-13(19)16-8-7-12(18)10-5-4-6-11(15)9-10/h4-6,9,12,18H,7-8H2,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVYBVWDYKDUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCC(C1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium {3-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanide](/img/structure/B2793186.png)

![5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid](/img/structure/B2793188.png)



![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(2-fluorophenoxy)ethanone](/img/structure/B2793195.png)

![3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2793199.png)



